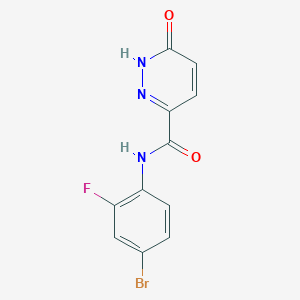![molecular formula C15H13Cl2N3O5 B2498149 二甲基2-{[1-(3,4-二氯苯基)-1H-1,2,3-三唑-4-基]羰基}琥珀酸酯 CAS No. 882748-15-4](/img/structure/B2498149.png)
二甲基2-{[1-(3,4-二氯苯基)-1H-1,2,3-三唑-4-基]羰基}琥珀酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest is related to a class of organic molecules that incorporate elements of triazole chemistry, dichlorophenyl groups, and succinate esters. These components suggest a molecule that could have applications or relevance in areas such as materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functional group modifications. For example, Vessally et al. (2011) discuss the synthesis of a complex succinate using density functional theory (DFT) for vibrational wavenumber analysis and spectroscopic characterization (Vessally et al., 2011).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation, bonding interactions, and overall geometry of similar compounds. Studies by de Souza et al. (2015) on isomeric quinolines illustrate the importance of π-π interactions and supramolecular arrangements in determining molecular structure (de Souza et al., 2015).
Chemical Reactions and Properties
Chemical properties of related molecules can be inferred from their reactivity and interaction with other chemical entities. The synthesis and reactivity of dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates, as described by Ramazani et al. (2001), highlight the versatility of succinate derivatives in chemical synthesis (Ramazani et al., 2001).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, often require detailed experimental work for characterization. While the specific physical properties of the compound are not directly available, related studies can provide methodologies and predictive insights.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for understanding the behavior of organic compounds. The work by Rodrigues et al. (2013) on the rotational dynamics of dimethyl 2-(triphenylphosphoranylidene) succinate offers a glimpse into the chemical behavior and stability of similar compounds (Rodrigues et al., 2013).
科学研究应用
合成和表征
对结构与“二甲基2-{[1-(3,4-二氯苯基)-1H-1,2,3-三唑-4-基]羰基}琥珀酸酯”相似的化合物的研究主要涉及它们的合成和表征。研究已经探索了导致某些三唑衍生物形成的条件,通过红外光谱、1H-核磁共振和电子离子化质谱等光谱方法研究了它们的化学结构。例如,Modzelewska-Banachiewicz和Kamińska(2001)研究了二甲基2-[(1-芳胺基-1-芳甲基亚胍基)琥酸琥酯]的环化反应,导致各种具有潜在抗病毒活性的三唑衍生物(Modzelewska-Banachiewicz & Kamińska, 2001)的形成。
抗真菌和杀真菌活性
三唑衍生物的一个重要应用领域包括它们的抗真菌和杀真菌性能。各种研究已经合成并评估了三唑化合物对真菌病原体的有效性。例如,Wang等人(2014)设计并合成了一系列具有1,2,3-三唑基团的琥酸脱氢酶抑制剂(SDHIs),显示出对瘤核菌的良好杀真菌活性。这些化合物还显示出一定的杀虫活性,表明具有更广泛的杀虫性能(Wang et al., 2014)。
结构分析
通过X射线晶体学和计算研究进行的结构分析对于理解三唑衍生物及其相互作用的分子构型至关重要。例如,Yeo等人(2019)合成了4-(4-氯苯基)-4,5-二氢-1H-1,2,4-三唑-5-硫酮,并利用X射线晶体学表征了其结构,展示了分子的平面五元环及其与附加的氯苯基环的正交关系(Yeo, Azizan, & Tiekink, 2019)。
环境相互作用
三唑类杀菌剂在环境中的命运和相互作用也是一个关注焦点,研究已经检查了它们在土壤中的吸附、降解和持久性。例如,Singh(2002)探讨了印度土壤中三唑类杀菌剂的吸附-解吸行为,突出了土壤性质对杀菌剂行为的影响(Singh, 2002)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNWUZSZHAKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

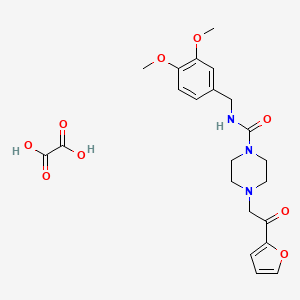
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
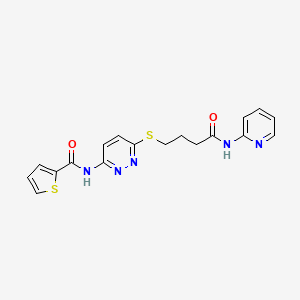
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
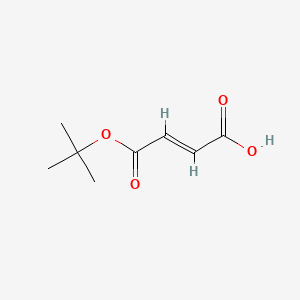
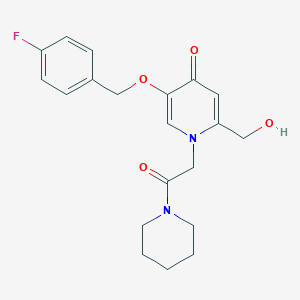
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
